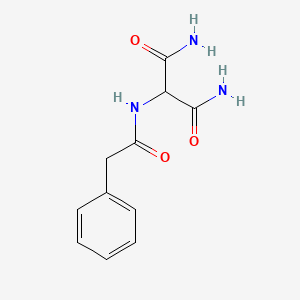

2-(2-Phenylacetamido)propanediamide

Description

2-(2-Phenylacetamido)propanediamide is a diamide derivative featuring a phenylacetamido group attached to a propanediamide backbone. Its synthesis and structural characterization have been reported in cyclization reactions involving sulfonamide derivatives. For instance, it was isolated as a by-product (24% yield) during the reaction of N-3-methylphenylsulfamoyl derivatives under specific conditions . The compound’s NMR spectra reveal two distinct methyl groups as singlets, indicative of the amide functionality and steric constraints in the structure .

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c12-10(16)9(11(13)17)14-8(15)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,12,16)(H2,13,17)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCNUFZBMWMGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylacetamido)propanediamide typically involves the reaction of phenylacetic acid with malonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Phenylacetamido)propanediamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylacetamido)propanediamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(2-Phenylacetamido)propanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylacetamido)propanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N-(2-(Hydroxyamino)-2-oxoethyl)benzeneacetamide

- Structure : Differs by replacing one propanediamide methyl group with a hydroxamic acid (–NHOH) moiety.

- Properties: Higher reactivity due to the hydroxamic acid group, enabling metal chelation. However, it exhibits mutagenic activity (160 µmol/plate in microbial assays) and emits toxic NOx upon decomposition .

2-(2-Phenylacetamido)acetic Acid (Phenacetylglycine)

- Structure : Simpler backbone with a glycine residue instead of propanediamide.

- Properties: An endogenous metabolite involved in phenylalanine catabolism. Unlike 2-(2-phenylacetamido)propanediamide, it lacks the diamide structure, reducing steric hindrance and altering solubility .

- Applications : Used as a biomarker in metabolic disorder studies.

(S)-2-(2-Acetamidoacetamido)-3-phenylpropanamide

- Structure : Features an additional acetamido group and a chiral center.

- Synthesis : Produced via dipeptide labeling with acetic anhydride, yielding a compound with higher polarity and distinct chromatographic behavior compared to 2-(2-phenylacetamido)propanediamide .

- Purification Challenges : Requires trituration with ether, unlike the sulfonamide-derived synthesis of the target compound .

Pharmacologically Relevant Analogues

Cephalosporin Derivatives with Phenylacetamido Moieties

- Example: (6R,7R)-7-[(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

- Comparison : The β-lactam core confers antibiotic activity, absent in 2-(2-phenylacetamido)propanediamide. The latter’s lack of a bicyclic structure limits its antibacterial efficacy but may reduce resistance mechanisms.

Penicillanate Derivatives

- Example: (6R)-6-(2-Phenylacetamido)penicillanate monohydrate .

- Safety Profile: Used in veterinary medicine, but unlike 2-(2-phenylacetamido)propanediamide, its safety data include mutagenicity assessments (classified as non-mutagenic under tested conditions) .

Physicochemical and Toxicological Comparisons

Challenges in Purification and Stability

- 2-(2-Phenylacetamido)propanediamide : Isolation is complicated by competing cyclization reactions (e.g., formation of heterocyclic products in 52–71% yields) .

- N-Alkylsulfonamide Precursors : Generate mixtures requiring advanced chromatography, unlike the acetamide-based synthesis of (S)-2-(2-acetamidoacetamido)-3-phenylpropanamide .

Biological Activity

2-(2-Phenylacetamido)propanediamide, a compound with the molecular formula and a molecular weight of 235.24 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by empirical research.

The synthesis of 2-(2-Phenylacetamido)propanediamide typically involves the reaction of phenylacetic acid with malonamide, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). This method ensures the formation of the amide bond under controlled conditions, leading to a high yield and purity of the final product.

The biological activity of 2-(2-Phenylacetamido)propanediamide is primarily attributed to its ability to interact with specific biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymatic activities by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis.

Biological Activities

Research indicates that 2-(2-Phenylacetamido)propanediamide exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.

- Anticancer Potential : Investigations into its cytotoxic effects have shown that it may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be harnessed in therapeutic contexts, particularly in conditions where enzyme overactivity is implicated.

Case Studies and Empirical Evidence

Several case studies have explored the biological effects of 2-(2-Phenylacetamido)propanediamide:

- Anticancer Activity : A study evaluated its effects on human pancreatic cancer cell lines using MTT assays. Results indicated significant cytotoxicity, suggesting that the compound could induce apoptosis in cancer cells .

- Antimicrobial Testing : In vitro tests against various bacterial strains demonstrated that 2-(2-Phenylacetamido)propanediamide exhibited inhibitory effects, supporting its potential use as an antimicrobial agent.

- Mechanistic Studies : Further research into its mechanism revealed that it interacts with metabolic pathways involved in cell proliferation and apoptosis, highlighting its multifaceted role in cellular processes.

Comparative Analysis

To better understand the unique properties of 2-(2-Phenylacetamido)propanediamide, a comparison with similar compounds is beneficial:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-(2-Phenylacetamido)malonamide | Moderate | Anticancer and antimicrobial activities |

| 2-(2-Phenylacetamido)butanediamide | High | Similar enzyme inhibition but less cytotoxicity |

| 2-(2-Phenylacetamido)ethanediamide | Low | Weaker biological activity overall |

The comparative analysis indicates that while there are structural similarities among these compounds, their biological activities can vary significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.